molecular formula C16H24N2O2 B13487344 Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate

Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate

Cat. No.: B13487344
M. Wt: 276.37 g/mol
InChI Key: KUJBCBKJSFOCDI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a chemical intermediate of interest in pharmaceutical research and development. It incorporates a 4-aminopiperidine scaffold, a structure recognized for its prevalence in medicinal chemistry . The piperidine ring is a common feature in numerous bioactive molecules and natural alkaloids, and its derivatives have been investigated for a wide spectrum of therapeutic applications . The specific 4-amino-1-benzylpiperidine moiety is a key structural element in the synthesis of compounds evaluated for their potential as muscarinic receptor antagonists, enzyme inhibitors, and Protein Kinase B (Akt) inhibitors, which are relevant in areas such as oncology and neurology . The ethyl acetate ester group in the structure typically enhances the molecule's lipophilicity, which can be advantageous for cell permeability during biological screening. As a building block, this compound can be used to generate novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements in piperidine-based drug discovery .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate

InChI

InChI=1S/C16H24N2O2/c1-2-20-15(19)12-16(17)8-10-18(11-9-16)13-14-6-4-3-5-7-14/h3-7H,2,8-13,17H2,1H3

InChI Key

KUJBCBKJSFOCDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Preparation of N-Benzyl-4-piperidone Intermediate

This intermediate is a crucial precursor for the target compound. A patented preparation method involves the following key steps:

Step Procedure Description Conditions Notes
1 React benzylamine with acrylic ester in an alcohol organic solvent Molar ratio acrylic ester:benzylamine = 2.6–5; temperature 5–30 °C during addition, then heat to 50–60 °C for 9–24 h Excess acrylic ester reduces byproducts and improves purity
2 Condensation reaction with organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) Heat at 50–85 °C for 9–16 h, preferably 12 h at 80 °C Low-boiling substances distilled off during heating
3 Acid neutralization and catalyst addition (e.g., lithium chloride or calcium chloride) Heat at 60–85 °C for 1–5 h Catalyst molar ratio 0.05–0.5 relative to benzylamine
4 pH adjustment to 8–9 with inorganic base, phase separation, solvent recovery, and distillation Standard distillation under reduced pressure Obtains N-benzyl-4-piperidone with high purity and yield

This method emphasizes controlling molar ratios, temperature, and reaction times to maximize yield and purity of N-benzyl-4-piperidone, which is essential for subsequent steps.

Synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate Core

The ethyl ester moiety is introduced via a condensation reaction involving ethyl 2-(dimethoxyphosphoryl)acetate and 1-benzyl-4-piperidone, as reported in synthetic protocols:

Stage Reactants Solvent Time Temperature Yield
1 Ethyl 2-(dimethoxyphosphoryl)acetate + sodium hydride Tetrahydrofuran (THF) 40 min Room temperature -
2 Add 1-benzyl-4-piperidone THF 80 min 20 °C 98%

This two-stage reaction involves deprotonation of the ethyl 2-(dimethoxyphosphoryl)acetate with sodium hydride to generate a nucleophile, which then undergoes condensation with 1-benzyl-4-piperidone to form the ethyl 2-(1-benzylpiperidin-4-yl)acetate intermediate with excellent yield (98%).

Summary Table of Key Preparation Steps

Step No. Compound/Intermediate Reaction Type Key Reagents/Catalysts Conditions Yield/Notes
1 N-benzyl-4-piperidone Michael addition and condensation Benzylamine, acrylic ester, organic alkali, LiCl or CaCl2 5–85 °C, 9–24 h High purity, good yield
2 Ethyl 2-(1-benzylpiperidin-4-yl)acetate Condensation Ethyl 2-(dimethoxyphosphoryl)acetate, NaH, THF RT to 20 °C, ~2 h total 98% yield
3 4-Amino substitution Amination/reductive amination NH4Cl, Pd/C catalyst Acidic/neutral, hydrogenation Moderate to high yield, depends on conditions

Research Outcomes and Considerations

  • The patented method for N-benzyl-4-piperidone synthesis offers a scalable, high-purity route with efficient recovery of reagents, suitable for industrial applications.
  • The condensation with ethyl 2-(dimethoxyphosphoryl)acetate proceeds with excellent yield and mild conditions, facilitating downstream transformations.
  • Amination steps require careful control of reaction conditions to avoid side reactions and maintain stereochemical integrity, as the piperidine ring can be sensitive to harsh conditions.
  • Analytical data such as NMR, melting points, and chromatographic purity confirm the identity and quality of intermediates and final products in reported studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a chemical compound with a piperidine ring substituted with an amino group and a benzyl moiety. It has gained attention for its potential use in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. The compound contains both an ester and an amine functional group, contributing to its reactivity and biological activity.

Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Compounds containing piperidine rings are often associated with diverse pharmacological effects. It can be employed as a versatile building block in the synthesis of biologically active compounds, such as γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity and efficacy against specific biological targets, particularly enzymes related to neurotransmitter regulation. These studies may involve the use of techniques such as saturation transfer difference–nuclear magnetic resonance (STD–NMR) to elucidate the biological target of the most potent compounds .

Neurological Diseases

N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds, which contain a benzylpiperidin moiety, are being explored as muscarinic receptor 4 (m4) antagonists for treating neurological diseases . this compound can be used to synthesize highly potent and selective brain-penetrant hV1a antagonists suitable for human clinical studies in people with autism .

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

  • Key Differences: Lacks the 4-amino and 1-benzyl substituents present in the target compound.
  • Properties : Lower molecular weight (185.25 g/mol vs. ~347.45 g/mol for the target compound), higher polarity (TPSA: 38.48 Ų vs. ~55.84 Ų), and reduced lipophilicity (LogP: 0.94 vs. 3.11) due to the absence of the benzyl group .
  • Functional Impact: The amino and benzyl groups in the target compound likely enhance binding to aromatic receptors or enzymes via π-π stacking and hydrogen bonding, which are absent in this analog .

Ethyl 2-[1-benzyl-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl]acetate (CAS 160133-32-4)

  • Key Differences: Contains a second ethoxycarbonylmethyl group at the 4-position instead of an amino group.
  • Properties : Higher molecular weight (347.45 g/mol) and lipophilicity (LogP: 3.11) compared to the target compound. The dual ester groups may reduce solubility in aqueous environments but improve membrane permeability .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

  • Key Differences: Tetramethyl substitution increases steric hindrance, reducing conformational flexibility compared to the target compound’s benzyl and amino groups.

Heterocyclic Analogs with Varied Core Structures

Imidazole-Based Ethyl Acetates ()

  • Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and derivatives with halogen or trifluoromethyl substituents.
  • Key Differences : Imidazole cores introduce aromaticity and acidic NH groups, unlike the saturated piperidine ring.
  • Functional Impact : These compounds exhibit strong π-π interactions and hydrogen bonding, often leading to enhanced binding in enzyme inhibition studies (e.g., cyclooxygenase-2) .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

  • Key Differences : Benzofuran core with sulfinyl and bromo substituents.
  • Properties : Higher molecular weight (363.23 g/mol) and unique crystal packing stabilized by C-H⋯O hydrogen bonds and π-π interactions (3.814 Å distance). The sulfinyl group increases polarity (TPSA: 64.68 Ų) compared to the target compound .

Functional Group Modifications in Piperidine Derivatives

2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acids and Amides (EP0048705)

  • Key Differences : Diphenylmethylene substituent and carboxylate/amide termini.
  • Impact : The diphenyl group enhances hydrophobic interactions, while the carboxylate/amide improves solubility. These compounds demonstrate antiallergic and broncholytic activities, highlighting the importance of substituent bulk and polarity in therapeutic applications .

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (40110-55-2)

  • Key Differences : A piperidinylidene (unsaturated) core instead of a fully saturated piperidine.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) Key Substituents
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate C₁₆H₂₂N₂O₂ ~274.36 1.98* ~55.84 4-amino, 1-benzyl, ethyl acetate
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 185.25 0.94 38.48 Piperidine, ethyl acetate
Ethyl 2-[1-benzyl-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl]acetate C₂₀H₂₉NO₄ 347.45 3.11 55.84 Dual ethyl acetate, 1-benzyl
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 363.23 2.45 64.68 Bromo, sulfinyl, benzofuran

*Estimated using analogous structures.

Biological Activity

Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a compound that has attracted considerable interest in medicinal chemistry due to its potential neuroprotective and pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_2O_2, with a molecular weight of approximately 288.38 g/mol. Its structure features a piperidine ring with an amino group and a benzyl moiety, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis typically involves the reaction of 1-benzylpiperidine with ethyl chloroacetate, often facilitated by bases such as sodium hydride or potassium carbonate. This synthetic route allows for the introduction of both an ester and an amine functional group, which are crucial for the compound's biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , making it a candidate for treating neurodegenerative disorders. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease.

The compound's mechanisms of action are primarily linked to its interaction with neurotransmitter systems. It has been shown to modulate the activity of key neurotransmitters, including dopamine and serotonin, through inhibition of their reuptake. This modulation can enhance synaptic transmission and improve cognitive function.

Comparative Studies

This compound can be compared with several similar compounds to highlight its unique features:

Compound NameStructureKey Features
1-BenzylpiperidineStructureLacks ester functionality; different reactivity profile.
Ethyl 4-piperidoneStructureContains a ketone instead of a benzyl group; distinct biological activities.
Ethyl (–)-(3-acetyl-1-benzylpiperidin-4-yl)acetateStructureAcetylated variant; used in asymmetric synthesis.

The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential therapeutic effects not found in other similar compounds.

Study on Neuroprotection

A notable study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced levels of neuroinflammation markers compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in neuroprotection.

Antiviral Properties

Additionally, preliminary studies have suggested potential antiviral properties against certain viral infections, although further research is required to elucidate these effects fully. These findings open avenues for exploring this compound as a multi-functional therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between 4-amino-1-benzylpiperidine and ethyl bromoacetate under basic conditions (e.g., NaOH/K₂CO₃ in ethanol at 50–70°C) . Optimization involves adjusting solvents (polar aprotic solvents improve yields), temperature (higher temps accelerate kinetics but risk side reactions), and stoichiometry (excess ethyl bromoacetate ensures complete substitution). Purity is monitored via TLC or HPLC .

Key Reaction Parameters
Base: NaOH/K₂CO₃
Solvent: Ethanol/THF
Temp: 50–70°C
Yield: 60–85% (crude)

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR (amide/piperidine proton signals at δ 1.2–3.5 ppm), HPLC-MS (m/z 318.4 [M+H]⁺), and FT-IR (C=O stretch at ~1740 cm⁻¹) . Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm) . Crystallographic data (e.g., X-ray diffraction) may resolve stereochemical ambiguities .

Q. What preliminary biological activities have been reported for this compound?

Piperidine-acetate derivatives exhibit activity as enzyme modulators (e.g., acetylcholinesterase inhibition) and precursors for bioactive molecules (e.g., anticonvulsants) . While direct data on this compound is limited, analogues show IC₅₀ values of 10–50 µM in kinase assays . In vitro testing should prioritize solubility (logP ~2.1) and metabolic stability (CYP450 profiling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Discrepancies often arise from variations in base strength (NaOH vs. K₂CO₃) or solvent polarity. For example:

  • NaOH in ethanol favors faster kinetics but may hydrolyze esters, reducing yields .
  • K₂CO₃ in THF minimizes hydrolysis, improving selectivity . Byproduct analysis via GC-MS or LC-MS is essential to identify competing pathways (e.g., over-alkylation or oxidation) .

Q. What strategies optimize regioselectivity during functionalization of the piperidine ring?

The 4-amino group and benzyl moiety direct reactivity:

  • Acylation : Use acetyl chloride in DCM with DMAP catalysis (yields >80%) .
  • Oxidation : MnO₂ selectively oxidizes the piperidine ring to ketones (monitored by IR) .
  • N-alkylation : Benzyl halides under phase-transfer conditions (e.g., TBAB) improve site specificity .

Q. How should researchers design analogues to enhance pharmacokinetic properties?

Structural modifications include:

  • Ester → Amide : Replace ethyl acetate with methylamide to improve metabolic stability .
  • Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -Cl) to modulate lipophilicity (clogP ±0.5) .
  • Piperidine Ring Expansion : Test azepane analogues for altered target engagement .
Analogue Design Framework
Core: Piperidine-acetate
Modifications: R₁ (benzyl), R₂ (ester/amide)
Assay Priorities: Solubility, CYP inhibition

Q. What methodologies validate target engagement in enzyme inhibition studies?

Use surface plasmon resonance (SPR) for binding affinity (KD) and kinetic assays (e.g., fluorescence polarization) for IC₅₀ determination. For example:

  • Pre-incubate compound with target (e.g., kinase) in Tris buffer (pH 7.4).
  • Monitor ATP consumption via LC-MS or fluorescent probes . Cross-validate with molecular docking (PDB: 3ERT) to confirm binding poses .

Data Contradiction Analysis

Q. Why do biological activity profiles vary across studies for structurally similar derivatives?

Variations stem from:

  • Assay Conditions : Differences in pH, ion strength, or co-solvents (e.g., DMSO concentration) alter compound stability .
  • Enzyme Isoforms : Selectivity for CYP3A4 vs. CYP2D6 impacts metabolic outcomes .
  • Cell Line Variability : Membrane permeability differences (e.g., MDCK vs. Caco-2 cells) affect IC₅₀ .

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